Product packaging for Tridecyl neopentanoate(Cat. No.:CAS No. 106436-39-9)

Tridecyl neopentanoate

Cat. No.: B010582
CAS No.: 106436-39-9
M. Wt: 284.5 g/mol
InChI Key: DHWLRNPWPABRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tridecyl neopentanoate is a synthetic ester compound, formed from tridecyl alcohol and neopentanoic acid, recognized for its significant role in cosmetic science and formulation research. This ingredient is highly valued for its multi-functional properties as a binding agent, a skin conditioning agent, and an effective emollient . In research and development applications, this compound is extensively studied for its utility in sunscreen emulsions and other topical formulations. Its efficacy in stabilizing and improving the dispersion of physical UV filters like titanium dioxide (TiO₂) and zinc oxide (ZnO) is of particular interest, as it contributes to the development of sunscreens with higher SPF values and enhanced cosmetic elegance . As a synthetic substance, it offers researchers a consistent and reliable material for experimental and prototyping work . Primary Research Applications: • Material Science & Formulation: Serves as a key ingredient in the development of water-in-oil (W/O) and oil-in-water (O/W) emulsions, aiding in the study of texture, stability, and rheology . • Dermatological Research: Investigated for its emollient properties, providing a velvety skin feel and contributing to the maintenance of skin condition in model formulations . • Binding Agent Studies: Used in powdered product research to ensure cohesion and structural integrity . Notice to Researchers: This product is labeled "For Research Use Only" (RUO). It is strictly for laboratory research applications and must not be used as a component in commercial products, for drug administration, or for any personal uses. Not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B010582 Tridecyl neopentanoate CAS No. 106436-39-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106436-39-9

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

tridecyl 2,2-dimethylpropanoate

InChI

InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2,3)4/h5-16H2,1-4H3

InChI Key

DHWLRNPWPABRBG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOC(=O)C(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C(C)(C)C

Other CAS No.

106436-39-9

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies for Tridecyl Neopentanoate

Conventional Esterification Pathways

The primary and most established method for synthesizing Tridecyl Neopentanoate is through direct esterification. This involves the reaction of a carboxylic acid with an alcohol. cir-safety.org Specifically, this compound is the ester formed from the reaction of neopentanoic acid and tridecyl alcohol. cir-safety.orgontosight.aiewg.org

Fischer Esterification Approaches

Fischer-Speier esterification is a classic and widely utilized method for producing esters like this compound. cir-safety.orgwikipedia.org The process involves refluxing the parent carboxylic acid (neopentanoic acid) and alcohol (tridecyl alcohol) in the presence of an acid catalyst. wikipedia.org This reaction is an equilibrium process, meaning it is reversible. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the formation of the ester product, it is common practice to use one of the reactants, typically the alcohol, in a large excess. masterorganicchemistry.comchemistrysteps.com Another strategy to maximize the yield is the continuous removal of water, a byproduct of the reaction, using techniques like Dean-Stark distillation. wikipedia.org

Neopentanoic Acid + Tridecyl Alcohol ⇌ this compound + Water

The mechanism involves several key steps. wikipedia.orgchemistrysteps.com Initially, the acid catalyst protonates the carbonyl oxygen of the neopentanoic acid, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The nucleophilic oxygen atom of the tridecyl alcohol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester, this compound. wikipedia.orgmasterorganicchemistry.com

Catalytic Systems in Ester Synthesis (e.g., Acid or Base Catalysis)

Acid catalysis is fundamental to the Fischer esterification process. wikipedia.org Without a catalyst, the reaction is generally too slow to be practical. Strong acids are typically employed to facilitate the reaction. chemistrysteps.com

Commonly used catalysts include:

Sulfuric Acid (H₂SO₄) : A strong mineral acid frequently used as a catalyst. wikipedia.orgmasterorganicchemistry.com

p-Toluenesulfonic Acid (TsOH) : An organic sulfonic acid that is also a strong acid and effective catalyst for esterification. wikipedia.orgspecialchem.comgoogleapis.com

Lewis Acids : Compounds like scandium(III) triflate can also serve as catalysts. wikipedia.org

The catalyst's role is to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. chemistrysteps.com The reaction is typically carried out at elevated temperatures, often between 60–110 °C, for several hours to achieve a satisfactory yield. wikipedia.org A patent describing the synthesis of a similar ester, tridecyl trimellitate, specifies an esterification temperature of 190-220 °C, indicating that high temperatures can be employed to drive the reaction and remove water. google.com

Catalyst TypeExample(s)Role in Synthesis
Brønsted Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH)Protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. wikipedia.orgchemistrysteps.com
Lewis Acids Scandium(III) Triflate (Sc(OTf)₃)Functions similarly by coordinating to the carbonyl oxygen, activating the carbonyl group. wikipedia.org

Transesterification Processes for Ester Formation

Transesterification is an alternative route for synthesizing esters, involving the transformation of one ester into another by exchanging the alcohol moiety. cir-safety.org This process can be used to produce this compound by reacting a different neopentanoate ester (e.g., methyl neopentanoate) with tridecyl alcohol in the presence of a catalyst. Another pathway involves reacting triglycerides with an alcohol to produce new monoesters. cir-safety.org

Reaction Mechanisms and Kinetic Studies

The mechanism of transesterification is similar to that of direct esterification and can be catalyzed by either acids or bases. In an acid-catalyzed mechanism, the catalyst protonates the carbonyl oxygen of the source ester, making it more susceptible to nucleophilic attack by tridecyl alcohol. A tetrahedral intermediate is formed, which then collapses, eliminating the original alcohol to yield this compound.

Influence of Reactant Stoichiometry on Yields and Selectivity

As with Fischer esterification, transesterification is an equilibrium reaction. The stoichiometry of the reactants plays a crucial role in determining the final yield and selectivity. cir-safety.org To shift the equilibrium towards the product side, a large excess of the reactant alcohol (tridecyl alcohol) is often used. Alternatively, continuously removing the alcohol byproduct from the reaction mixture can also drive the reaction to completion. For instance, a patent for synthesizing tridecyl trimellitate specifies using a molar ratio of 1:(3-5) of trimellitic anhydride (B1165640) to tridecyl alcohol to ensure high conversion. google.com This principle of using excess alcohol is directly applicable to transesterification to maximize the yield of this compound.

ParameterInfluence on TransesterificationExample Strategy
Reactant Ratio Shifting the reaction equilibrium to favor product formation.Using a large molar excess of tridecyl alcohol relative to the starting ester. google.com
Byproduct Removal Driving the reaction forward by Le Châtelier's principle.Continuously removing the displaced alcohol (e.g., methanol) via distillation.
Catalyst Choice Affecting reaction rate and mechanism (acid vs. base catalysis).Selecting a catalyst based on reactant sensitivity and desired reaction conditions.
Temperature Influencing the reaction rate and equilibrium position.Optimizing temperature to balance reaction speed with potential side reactions. wikipedia.org

Enzymatic Synthesis Approaches

A more contemporary and "green" approach to ester synthesis involves the use of enzymes, particularly lipases. nih.gov Lipase-catalyzed synthesis is noted for its high selectivity and operation under milder reaction conditions compared to conventional chemical methods. nih.govebrary.net This enzymatic acylation can be performed through either direct esterification or transesterification. ebrary.net

For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (often immobilized and known as Novozym® 435) could be employed. ebrary.netcir-safety.org The reaction would typically occur in a solvent-free system or in a non-polar organic solvent. The enzyme facilitates the acylation of tridecyl alcohol with either neopentanoic acid or a simple ester of neopentanoic acid.

The key advantages of enzymatic synthesis include:

High Regioselectivity : Enzymes can target specific functional groups, reducing the formation of byproducts. nih.gov

Mild Conditions : Reactions are typically run at or near room temperature, which saves energy and prevents the degradation of thermally sensitive compounds. nih.gov

Stereoselectivity : Lipases can differentiate between enantiomers, which is crucial for the synthesis of chiral compounds. ebrary.net

Enzyme immobilization is a common strategy to improve stability and allow for reuse, which is critical for the economic viability of the process. mdpi.com

Lipase-Catalyzed Esterification for this compound

Lipase-catalyzed esterification is a prominent method for producing high-value esters used in the food, pharmaceutical, and cosmetic industries. dss.go.thscielo.br The reaction involves the formation of an ester bond between an alcohol and a carboxylic acid, releasing a molecule of water. For this compound, the substrates are Tridecyl alcohol and Neopentanoic acid. The equilibrium of this reaction is a critical factor, and to achieve high yields, the water produced must be continuously removed from the reaction medium, often through methods like vacuum evaporation or the use of molecular sieves. catalisti.beaminer.cn

Lipases (EC 3.1.1.3) are hydrolases that, in microaqueous environments, can effectively catalyze the reverse reaction of hydrolysis—namely, ester synthesis. scielo.brscielo.br A variety of lipases are commercially available, with those from Candida antarctica (specifically Lipase B, often immobilized as Novozym 435), Rhizomucor miehei, and Thermomyces lanuginosus being widely used due to their high activity and stability. medcraveonline.comnih.gov For sterically hindered acids like neopentanoic acid, Candida antarctica Lipase B (CAL-B) is a particularly effective biocatalyst. nih.gov

The efficiency of the enzymatic synthesis is governed by several key parameters:

Reaction Medium : While solvent-free systems are increasingly preferred for their green credentials and high volumetric productivity, organic solvents like hexane (B92381) or heptane (B126788) can be employed to enhance the solubility of non-polar substrates. catalisti.bedss.go.th

Temperature : Lipases are typically active in a range of 40–70°C. mdpi.com Higher temperatures can increase reaction rates but may also lead to enzyme denaturation if the biocatalyst is not sufficiently stabilized.

Substrate Molar Ratio : The ratio of alcohol to acid can be adjusted to shift the reaction equilibrium. An equimolar ratio is common, but using a slight excess of one reactant can improve the conversion of the other. researchgate.net

Water Activity : The amount of water in the system is crucial. While a minimal amount of water is necessary to maintain the enzyme's conformational flexibility and activity, excess water will favor the reverse hydrolysis reaction. scielo.braminer.cn

Table 1: Representative Research Findings for Lipase-Catalyzed Ester Synthesis This table illustrates typical parameters and outcomes for the synthesis of a long-chain ester using an immobilized lipase, representative of the synthesis of this compound.

ParameterValue / ConditionRationale / FindingSource
Biocatalyst Immobilized Candida antarctica Lipase B (e.g., Novozym 435)High activity and stability; effective for sterically hindered substrates. medcraveonline.comnih.gov
Substrates Tridecyl alcohol & Neopentanoic acidReactants for this compound synthesis.
Molar Ratio (Acid:Alcohol) 1:1 to 1:1.2An excess of alcohol can help drive the conversion of the acid. researchgate.net
Reaction Temperature 60 °COptimal balance between reaction rate and enzyme thermal stability. mdpi.com
Reaction Medium Solvent-free or HeptaneSolvent-free is environmentally preferred; heptane aids substrate solubility. catalisti.be
Water Removal Molecular Sieves (3Å) or VacuumEssential to shift equilibrium toward ester formation and achieve high conversion. catalisti.beaminer.cn
Reaction Time 6 - 24 hoursTime required to reach high conversion levels, dependent on other conditions. nih.gov
Conversion Rate >95%High conversion is achievable under optimized conditions. dss.go.th

Biocatalyst Engineering and Immobilization for Enhanced Performance

For enzymatic processes to be economically viable on an industrial scale, the biocatalyst must be robust, stable, and reusable. Free enzymes are often sensitive to process conditions and difficult to separate from the product mixture. mdpi.com Enzyme immobilization addresses these challenges by confining the enzyme to a solid support material, which enhances its stability and allows for easy recovery and reuse over multiple reaction cycles. scielo.brresearchgate.net

Immobilization Techniques: Lipases can be immobilized using several strategies, including:

Physical Adsorption : This simple and cost-effective method involves binding the enzyme to the surface of a carrier, such as a hydrophobic resin, via weak interactions. mdpi.com Novozym 435, a widely used commercial biocatalyst, consists of CAL-B adsorbed onto a macroporous acrylic resin.

Covalent Bonding : This involves forming strong covalent bonds between the enzyme and a functionalized support. This method provides very stable attachment, preventing enzyme leaching. rsc.org

Entrapment/Encapsulation : The enzyme is physically trapped within the porous matrix of a polymer gel or encapsulated in semi-permeable membranes. rsc.org

Cross-Linked Enzyme Aggregates (CLEAs) : This carrier-free method involves precipitating the enzyme and then cross-linking the molecules to form insoluble, stable aggregates.

Biocatalyst Engineering: Beyond immobilization, modern protein engineering techniques can be used to further enhance enzyme performance. Site-directed mutagenesis can be employed to create enzyme variants with improved activity towards specific substrates, greater stability under process conditions, or altered selectivity. mdpi.com This allows for the fine-tuning of a biocatalyst for a specific industrial application, such as the synthesis of a sterically complex ester like this compound.

Table 2: Comparison of Free vs. Immobilized Lipase in Ester Synthesis This table highlights the typical performance improvements gained by immobilizing a lipase for use in esterification.

Performance MetricFree LipaseImmobilized LipaseSource
Catalyst Recovery Difficult; requires complex downstream processing.Easy; simple filtration or centrifugation. mdpi.com
Reusability Not reusable (single batch use).High (e.g., 5-10+ cycles with >50% activity). researchgate.netrsc.org
Thermal Stability Moderate; prone to denaturation at elevated temperatures.Significantly enhanced; broader operational temperature range. mdpi.com
pH Stability Narrow optimal pH range.Broader operational pH range due to protective microenvironment.
Process Integration Difficult to use in continuous reactors.Suitable for packed-bed or continuous stirred-tank reactors. nih.gov

Chemical Reactivity and Transformation Studies of Tridecyl Neopentanoate

Hydrolytic Behavior and Ester Cleavage

The hydrolysis of esters, a reaction that splits the ester into its constituent alcohol and carboxylic acid, is a fundamental aspect of their chemical profile. ebsco.com For tridecyl neopentanoate, the steric hindrance provided by the neopentanoate group plays a critical role in its hydrolytic stability. ucoz.com

Sterically hindered esters are known to be very difficult to hydrolyze. ucoz.com The bulky nature of the neopentanoate group shields the carbonyl carbon from nucleophilic attack, which is a key step in the hydrolysis mechanism. arkat-usa.org Hydrolysis can be catalyzed by either acids or bases. ucoz.com

Under basic conditions, the process is known as saponification, which is typically an irreversible reaction due to the formation of a carboxylate salt. ebsco.comucoz.com However, the steric hindrance in this compound makes it resistant to saponification under standard conditions. researchgate.net The reaction rate of ester hydrolysis is influenced by both steric and electronic effects, as well as the solvent used. arkat-usa.org

Research on similarly hindered esters has shown that hydrolysis can be achieved under more forcing conditions, such as at high temperatures or by using alternative, non-aqueous solvent systems that enhance the reactivity of the hydroxide (B78521) anion. arkat-usa.orgresearchgate.netunion.edu For instance, the use of sodium hydroxide in a methanol (B129727)/dichloromethane mixture has been shown to effectively saponify sterically hindered esters at room temperature. researchgate.net

The mechanism of ester hydrolysis can proceed through different pathways, designated by terms such as BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) and BAL2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular). ucoz.comunion.edu For most esters, the BAC2 mechanism is the most common for base-catalyzed hydrolysis. ucoz.com However, for sterically hindered esters like this compound, alternative mechanisms might become more relevant under specific conditions.

Oxidation Reactions and Degradation Pathways

The oxidation stability of esters is a critical factor, particularly in applications where they are exposed to air and elevated temperatures. velp.com this compound, like other neopolyol esters, is recognized for its excellent thermal and oxidative stability. lubrizol.comnyco-group.com This stability is attributed to its unique chemical structure. nyco-group.com

Oxidation of esters can lead to the degradation of the molecule, resulting in changes to its physical and chemical properties. velp.com Factors that influence oxidation stability include the presence of unsaturated bonds, storage conditions (temperature and humidity), and the presence of antioxidants. velp.com this compound is a saturated ester, which contributes to its inherent stability against oxidation. cir-safety.org

While specific data on the oxidation degradation pathways of this compound is limited, general principles of ester oxidation suggest that degradation would likely initiate at any available C-H bonds susceptible to radical attack. However, the branched structure of the neopentanoate group may offer some protection. High temperatures can promote thermal decomposition, although neopolyol esters are designed to resist such degradation. nyco-group.comchempoint.com

Interaction with Diverse Chemical Environments

The behavior of this compound in different chemical environments is largely dictated by its ester functionality and its long, branched alkyl chain. It is generally stable under neutral conditions and in the presence of many common cosmetic and industrial ingredients. chempoint.com

However, its stability can be compromised under strongly acidic or basic conditions, leading to hydrolysis. atamankimya.com In acidic environments, the hydrolysis is reversible, while in basic environments, it is generally irreversible. ucoz.com The presence of strong oxidizing agents can also lead to its degradation. atamankimya.com

This compound is soluble in oils and esters, and insoluble in water. myskinrecipes.com This hydrophobicity influences its interactions in multiphase systems, such as emulsions, where it functions as an emollient and skin-conditioning agent. cir-safety.orgspecialchem.com It is also used as a dispersant for inorganic sunscreens, indicating its ability to interact with and stabilize solid particles in a liquid medium. alzointernational.comalzointernational.com

Investigation of Alkyl Ester Typical Reactions

This compound, as an alkyl ester, can undergo several characteristic reactions beyond hydrolysis. These reactions are fundamental to organic chemistry and are utilized in various synthetic and industrial processes.

One of the most significant reactions for esters is transesterification . This process involves the reaction of an ester with an alcohol to exchange the original alcohol group for a new one, producing a different ester. cir-safety.org This reaction is typically catalyzed by an acid or a base. For this compound, transesterification could be used to synthesize other esters by reacting it with a different alcohol in the presence of a suitable catalyst.

Another key reaction is saponification , which is the base-promoted hydrolysis of an ester to produce a carboxylate salt (soap) and an alcohol. ebsco.comucoz.com As previously discussed, the steric hindrance in this compound makes this reaction challenging under mild conditions. researchgate.net The general reaction is:

RCOOR' + B- → RCOO- + R'OH

where RCOOR' is the ester, and B- is the base.

The table below summarizes the typical reactions of alkyl esters applicable to this compound.

ReactionReagentsProductsNotes
Hydrolysis (Acid-Catalyzed) Water, Acid Catalyst (e.g., H₂SO₄)Neopentanoic acid, Tridecyl alcoholReversible reaction.
Hydrolysis (Base-Catalyzed/Saponification) Strong Base (e.g., NaOH)Sodium neopentanoate, Tridecyl alcoholGenerally irreversible. ucoz.com
Transesterification Alcohol (R''OH), Acid or Base CatalystNew ester (Neopentanoyl-OR''), Tridecyl alcoholEquilibrium-controlled reaction. cir-safety.org

Theoretical and Computational Investigations of Tridecyl Neopentanoate

Molecular Structure and Conformational Analysis

The molecular structure of tridecyl neopentanoate (C18H36O2) consists of a bulky, sterically hindered neopentanoate group ester-linked to a long, linear tridecyl hydrocarbon chain. cir-safety.org This combination of a compact, branched acid moiety and a lengthy alcohol chain is central to its physical properties and performance as an emollient.

Conformational analysis, which examines the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is crucial for understanding the molecule's flexibility, shape, and interactions with its environment. cir-safety.org For this compound, the key areas of conformational freedom are the rotations around the C-C bonds of the tridecyl chain and the C-O-C ester linkage.

The ester group itself generally prefers a planar conformation to maximize resonance stabilization. imperial.ac.uk For most esters, the Z-conformation (where the alkyl group of the alcohol and the carbonyl oxygen are on the same side of the C-O single bond) is sterically and electronically favored over the E-conformation. researchgate.net In this compound, the significant steric bulk of the tert-butyl group of the neopentanoate moiety further locks the ester bond into the Z-conformation.

Dihedral AngleAtoms InvolvedPredicted Value (degrees)
ω (Ester Bond)C(carbonyl)-C-O-C(tridecyl)~180° (Z-conformation)
φ (Acid side)O=C-C-C(tert-butyl)Variable, influences orientation of the bulky head
ψ (Alcohol side)C-O-C-C(tridecyl chain)~180° (for an extended chain segment)

This interactive table provides predicted dihedral angles for a stable conformation of this compound.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure of this compound. mdpi.comnih.gov These calculations can determine properties like the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's polarity, reactivity, and intermolecular interactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical electronic parameters. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a larger gap suggests lower reactivity. mdpi.com For an ester like this compound, the HOMO is typically localized on the non-bonding orbitals of the ester oxygen atoms, while the LUMO is centered on the π* anti-bonding orbital of the carbonyl group.

The following table shows hypothetical electronic properties for this compound, derived from typical values for similar long-chain esters calculated using DFT methods.

Electronic PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVElectron-donating capability
LUMO Energy+1.2 eVElectron-accepting capability
HOMO-LUMO Gap8.7 eVChemical stability and low reactivity
Dipole Moment~2.0 DPolarity of the molecule

This interactive table presents predicted electronic properties of this compound based on quantum chemical calculations.

Molecular Dynamics Simulations in Various Media

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can model its behavior in different environments, such as in a bulk liquid (representing a pure emollient), at an air-water interface, or within a lipid bilayer (mimicking the stratum corneum of the skin). nih.govresearchgate.net

In a simulation of bulk liquid this compound, one could observe how the molecules pack together. The flexible tridecyl chains would likely be interdigitated and entangled, while the bulky neopentanoate head-groups would create significant free volume, contributing to the liquid nature and spreading properties of the emollient. aston-chemicals.com

Simulations at an air-water interface would likely show the molecules orienting themselves with the polar ester group interacting with the water phase and the nonpolar tridecyl tail extending into the air. This amphiphilic behavior is relevant to its function in emulsions.

When simulated within a lipid matrix representing the skin's outer layer, MD can reveal how this compound integrates with the skin's natural lipids. karger.com It is expected that the long alkyl chain would align with the lipid chains of the stratum corneum, while the branched neopentanoate group would disrupt the lipid packing, leading to a fluidizing effect. This disruption can enhance skin softness and flexibility, which is the basis of its emollient action. researchgate.net

Simulation SystemKey Observations
Bulk LiquidDisordered packing, high free volume due to branched head-groups.
Air-Water InterfaceMolecules align with polar head at the interface and nonpolar tail in the air.
Lipid Bilayer (Skin Model)Integration of the tridecyl chain with lipid tails, disruption of lipid packing.

This interactive table summarizes the expected outcomes from Molecular Dynamics simulations of this compound in different environments.

Structure-Reactivity and Structure-Function Relationship Studies

The relationship between the molecular structure of this compound and its function as a cosmetic ingredient is a key area of investigation. Its chemical structure directly influences its physical properties, which in turn determine its performance.

Structure-Reactivity: The reactivity of this compound is relatively low, which is a desirable feature for a cosmetic ingredient. The ester linkage is susceptible to hydrolysis, especially under acidic or alkaline conditions, to yield tridecanol (B155529) and neopentanoic acid. studymind.co.uk However, the steric hindrance provided by the bulky tert-butyl group of the neopentanoate moiety significantly protects the carbonyl carbon from nucleophilic attack. aston-chemicals.com This steric shielding makes this compound more hydrolytically stable than linear esters, contributing to a longer shelf-life in formulations.

Structure-Function: The primary function of this compound in cosmetics is as an emollient, providing a smooth, soft feel to the skin. ontosight.ai This function is a direct consequence of its molecular structure:

Spreading: The combination of a flexible long chain and a bulky, non-planar head group leads to a low viscosity and good spreading characteristics on the skin. cosmeticsandtoiletries.com

Feel: The branched nature of the neopentanoate group prevents the greasy feel often associated with long, linear-chain esters, resulting in a lighter, more elegant sensory profile. aston-chemicals.com

Moisturization: When applied to the skin, it forms a thin, non-occlusive film that helps to reduce transepidermal water loss (TEWL), thereby helping to keep the skin hydrated. ontosight.ai The molecule's ability to integrate into and fluidize the lipid matrix of the stratum corneum enhances the skin's barrier function. researchgate.net

Structure-activity relationship (SAR) models can be developed to correlate physicochemical properties with functional attributes. For emollients like this compound, properties such as molecular weight, polarity (dielectric constant), and viscosity are correlated with sensory performance and skin barrier enhancement. nih.govcosmeticsandtoiletries.com

Advanced Analytical Methodologies for Tridecyl Neopentanoate Characterization

Chromatographic Techniques for Purity and Composition Analysis

Chromatography is fundamental in separating Tridecyl neopentanoate from reaction precursors, byproducts, or impurities, thereby allowing for accurate purity assessment.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for analyzing volatile compounds like esters. aocs.org For a long-chain ester such as this compound, GC is particularly effective for determining purity and identifying any volatile or semi-volatile impurities. The analysis typically involves a high-temperature capillary column coated with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. csic.es This type of stationary phase separates compounds based on their boiling points and, to a lesser extent, their polarity. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons. The retention time of this compound is correlated with its molecular weight and structure, allowing for its identification and quantification relative to other components in the sample. researchgate.net

Research Findings: In a typical analysis, a sample of this compound is diluted in a volatile solvent and injected into the GC system. The oven temperature is programmed to ramp up, ensuring the elution of compounds with a wide range of boiling points. The resulting chromatogram would ideally show a single, sharp peak corresponding to this compound. The presence of other peaks would indicate impurities, which can be identified by comparing their retention times to known standards or through analysis by a coupled mass spectrometer (GC-MS). The peak area percentage is used to quantify the purity of the sample. For instance, a high-purity sample would exhibit a primary peak area of >99%.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

ParameterCondition
Instrument Gas Chromatograph with FID
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium or Hydrogen, constant flow
Inlet Temperature 280 °C
Oven Program Initial 150 °C, ramp at 10 °C/min to 320 °C, hold for 10 min
Detector Temperature 330 °C
Injection Volume 1 µL (split or splitless mode)
Expected Retention Time ~15-20 minutes

High-Performance Liquid Chromatography (HPLC) Method Development

While GC is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, especially for analyzing non-volatile impurities or for formulations where this compound is a component. Due to its non-polar nature, reversed-phase HPLC (RP-HPLC) is the method of choice. columbia.edu This technique uses a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. columbia.edu

Research Findings: Method development for this compound involves optimizing the mobile phase composition to achieve adequate retention and separation from other components. A gradient elution, starting with a high percentage of a strong organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with water, and gradually decreasing the solvent strength, is often necessary. mdpi.com Since this compound lacks a strong UV chromophore, detection can be challenging. A universal detector such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) is required. Normal-phase HPLC, using a polar stationary phase like silica (B1680970) and a non-polar mobile phase, can also be employed for separating non-polar lipid esters and may offer alternative selectivity. mdpi.comnih.gov

Table 2: Example High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterCondition
Instrument HPLC with ELSD or RI Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Isopropanol
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for confirming the molecular structure of an organic compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Research Findings: The ¹H NMR spectrum of this compound would show characteristic signals for the tridecyl alkyl chain and the neopentanoate moiety. The nine protons of the three methyl groups in the neopentanoate part would appear as a sharp singlet at a high field (around 1.2 ppm). The two protons on the carbon adjacent to the ester oxygen (the -CH₂-O- group) would be a triplet at a lower field (around 4.0 ppm). The long chain of methylene (B1212753) (-CH₂-) groups in the tridecyl portion would create a complex multiplet around 1.2-1.6 ppm, while the terminal methyl group of the tridecyl chain would appear as a triplet around 0.9 ppm. The ¹³C NMR spectrum would confirm the presence of the carbonyl carbon of the ester at around 178 ppm, and the quaternary carbon of the neopentanoate group around 39 ppm.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

NucleusStructural UnitExpected Chemical Shift (ppm)¹H Multiplicity
¹H-C(CH₃)₃~1.2Singlet (s)
¹H-O-CH₂-~4.0Triplet (t)
¹H-(CH₂)₁₁-~1.2-1.6Multiplet (m)
¹H-CH₂-CH₃ (terminal)~0.9Triplet (t)
¹³CC=O~178N/A
¹³C-O-CH₂-~65N/A
¹³C-C(CH₃)₃~39N/A
¹³C-C(CH₃)₃~27N/A

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. tandfonline.com For this compound, these methods are excellent for confirming the presence of the ester group. spectroscopyonline.com

Research Findings: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically found in the region of 1735-1750 cm⁻¹. spectroscopyonline.com Another key feature is the C-O stretching vibrations, which for esters usually appear as two bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The spectrum will also show strong C-H stretching vibrations from the numerous methyl and methylene groups just below 3000 cm⁻¹. Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar C-C and C-H bonds in the long alkyl chain, showing strong signals for CH₂ twisting and wagging modes. researchgate.net The C=O stretch is also visible in the Raman spectrum, though it is typically weaker than in the IR spectrum. researchgate.net

Table 4: Key Vibrational Frequencies for this compound

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Intensity
C-H Stretch (Alkyl)IR & Raman2850-2960Strong
C=O Stretch (Ester)IR~1740Very Strong
C-O Stretch (Ester)IR1150-1250Strong
CH₂ BendIR~1465Medium

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass Spectrometry (MS) is a destructive technique that provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural confirmation. wikipedia.org Electron Ionization (EI) is a common MS technique used for this purpose.

Research Findings: In an EI-MS experiment, this compound (Molecular Weight: 284.48 g/mol ) would first form a molecular ion ([M]⁺•) at m/z 284. nih.gov This molecular ion is often unstable and undergoes fragmentation. wikipedia.org A characteristic fragmentation pathway for esters is the α-cleavage and McLafferty rearrangement. miamioh.edu A prominent fragment would be the acylium ion [C(CH₃)₃CO]⁺ at m/z 85, resulting from the cleavage of the C-O bond. Another significant fragmentation would be the loss of the neopentanoyl group, leading to a fragment corresponding to the tridecyl carbocation. The analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the identity and structure of the ester. libretexts.org

Table 5: Expected Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
284[C₁₈H₃₆O₂]⁺•Molecular Ion
85[(CH₃)₃CCO]⁺α-cleavage, loss of tridecyloxy radical
57[C(CH₃)₃]⁺Loss of CO from acylium ion (m/z 85)

Rheological Analysis and Viscosity Profiling

The study of flow and deformation, known as rheology, provides critical insights into the performance of cosmetic ingredients. researchgate.net For emollients like this compound, rheological analysis helps to quantify properties that correlate with sensory attributes such as skin feel and spreadability.

Viscosity is a key parameter in rheological profiling, representing a fluid's resistance to flow. This compound is described as a low-viscosity ester, a characteristic that contributes to its desirable non-greasy feel in formulations. e-spirit.cloudulprospector.com The viscosity of this compound and similar esters is typically measured using a rheometer, which can apply controlled stress or strain and measure the resulting deformation or flow.

The rheological properties of formulations containing this compound can be influenced by its interaction with other ingredients. For instance, its compatibility with silicones and its ability to wet pigments can significantly alter the flow characteristics of a cosmetic product. crodabeauty.com Advanced rheological techniques, such as oscillatory tests (amplitude and frequency sweeps), can be employed to understand the viscoelastic properties of formulations containing this ester. mdpi.com These tests provide information on the elastic (storage) modulus and viscous (loss) modulus, which relate to the product's structure and its ability to flow, respectively.

Table 1: Rheological Properties of Emollient Esters

Property This compound Comparative Esters Measurement Technique
Viscosity Low Varies from low to high depending on the ester Rheometer/Viscometer
Flow Behavior Contributes to shear-thinning in formulations Often exhibit non-Newtonian, shear-thinning behavior Rheometer

| Sensory Feel | Non-greasy, smooth | Ranges from dry to oily | Correlated with viscosity and spreadability measurements |

Interfacial Tension and Spreading Coefficient Measurements

The behavior of an emollient at an interface, such as between oil and water or between the product and the skin, is critical to its performance. Interfacial tension and spreading coefficient are key parameters used to characterize these properties.

Interfacial tension is the force per unit length existing at the interface between two immiscible liquid phases. Emollients with lower interfacial tension against water are generally more polar and can be more effective emulsifiers or dispersants in oil-in-water emulsions. google.com While a specific value for the interfacial tension of this compound against water is not consistently reported in public literature, it is classified among esters used in formulations where interfacial properties are critical. For example, it is used in dispersions with polar materials having an interfacial tension to water in the range of 12 to 25 mN/m. googleapis.com A safety data sheet for a product containing this compound lists surface tension values of 73.05 mN/m and 57.73 mN/m at 20°C, though this may not be representative of the pure substance's interfacial tension with water. chempoint.com

The spreading coefficient (S) is a measure of a liquid's ability to spread over another liquid or a solid surface. brainscape.com It is a crucial parameter for emollients as it correlates directly with how easily a product can be applied and distributed on the skin. A higher, positive spreading coefficient indicates better spreading. This compound is recognized as a fast-spreading emollient. crodabeauty.comalzointernational.com One source specifies an Emollient Skin Spreading Factor (ESSF) of 8.6 for a product containing this compound, indicating good spreading characteristics. crodabeauty.com

The spreading properties of esters like this compound are influenced by their chemical structure, including branching and molecular weight. researchgate.net These properties are often evaluated by measuring the contact angle of a droplet of the emollient on a substrate, which can be an artificial skin mimic.

Table 2: Interfacial and Spreading Properties of this compound

Parameter Value/Description Significance in Formulations
Interfacial Tension vs. Water Used in systems with defined interfacial tension ranges (e.g., 12-25 mN/m) googleapis.com Influences emulsification and dispersion stability.
Spreading Coefficient (S) Characterized as a fast-spreading emollient crodabeauty.comalzointernational.com Determines the ease of application and sensory feel of the product.

| Emollient Skin Spreading Factor (ESSF) | 8.6 crodabeauty.com | Quantifies the spreading behavior on a skin-like surface. |

Environmental Fate and Degradation of Tridecyl Neopentanoate

Biodegradation Pathways and Kinetics in Natural Systems

Biodegradation is a crucial process in the environmental breakdown of organic compounds, mediated by microorganisms. The structure of Tridecyl neopentanoate, a long-chain alkyl ester, influences its susceptibility to microbial degradation.

Aerobic and Anaerobic Degradation Mechanisms

The primary mechanism for the biodegradation of esters is enzymatic hydrolysis, which cleaves the ester bond to form an alcohol (Tridecyl Alcohol) and a carboxylic acid (neopentanoic acid). sfu.ca These initial breakdown products can then be further mineralized by microorganisms.

Under aerobic conditions (in the presence of oxygen), alkyl esters are generally more susceptible to degradation. nih.govfrontiersin.org However, data for a branched form of this compound indicates that it is not readily biodegradable, showing only 37% degradation over a 28-day period in an aerobic biodegradation test (OECD Test Guideline 301B). chempoint.com This suggests a degree of persistence in aerobic environments.

Under anaerobic conditions (in the absence of oxygen), the degradation of similar long-chain fatty acid esters has been observed to be negligible. sci-hub.senih.gov While triphenyl ester organophosphates can be degraded anaerobically, alkyl esters show low anaerobic degradability. nih.govfrontiersin.org Therefore, this compound is expected to be significantly more persistent in anaerobic environments like deep sediments or anoxic zones in water bodies.

Interactive Table: Biodegradation Data for this compound

This table summarizes available data on the biodegradation and bioaccumulation potential of this compound.

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Influence of Microbial Communities on Degradation

The rate and extent of this compound biodegradation are dependent on the presence and activity of microbial communities possessing the necessary enzymes. The degradation of esters is often carried out by non-specific esterases, which are widely found in various microorganisms in soil and sediment. sfu.ca

The composition of these microbial communities can be influenced by numerous environmental factors. Studies on other compounds have shown that soil characteristics, agricultural practices, and moisture levels can alter microbial abundance and enzymatic activity. mdpi.commdpi.com For instance, Gram-positive bacteria have demonstrated a capacity to degrade a broad spectrum of esters, including those with high molecular weight. nih.gov The presence of such bacteria in a given environment would be crucial for the breakdown of this compound. The enzymatic activities responsible for the decomposition of organic matter are vital for nutrient cycling in soil. researchgate.netnih.gov

Sorption and Transport Phenomena in Aquatic and Soil Matrices

Sorption is a key process that controls the distribution and mobility of chemicals in the environment. mdpi.com It refers to the partitioning of a substance between a liquid phase (like water) and a solid phase (like soil or sediment). nih.gov For hydrophobic compounds, sorption is strongly correlated with the organic carbon content of the soil or sediment. nm.gov

This compound is a highly hydrophobic compound, as indicated by its high estimated octanol-water partition coefficient (log Kow or logP) of 7.781. perflavory.com This property suggests a strong tendency to partition out of water and adsorb to organic matter in soil and sediment. nih.gov

Once sorbed to soil or sediment particles, the transport of this compound through the environment is significantly limited. atamanchemicals.com In aquatic systems, it will predominantly be found associated with suspended solids and bottom sediments rather than dissolved in the water column. In terrestrial systems, its strong binding to soil particles will limit its potential for leaching into groundwater. This behavior is typical for hydrophobic substances, which tend to be immobile in soil. atamanchemicals.com

Environmental Monitoring and Detection Strategies

Effective environmental monitoring requires analytical methods capable of detecting and quantifying a substance in complex matrices like water, soil, and sediment. Currently, there are no standardized environmental monitoring protocols specifically established for this compound, as it is not typically classified as a priority environmental pollutant. researchgate.net

However, analytical techniques used for other similar ester compounds can be adapted for its detection. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of semi-volatile organic compounds. sfu.ca This technique would likely be suitable for identifying and quantifying this compound in environmental samples. The process would involve extracting the compound from the sample matrix (e.g., using a solvent), concentrating the extract, and then performing the GC-MS analysis. For some complex esters, a derivatization step may be employed to improve chromatographic performance and detection sensitivity. sfu.ca

Green Chemistry Principles in Tridecyl Neopentanoate Research

Sustainable Synthesis Approaches

Traditional synthesis of Tridecyl Neopentanoate often relies on classical Fischer esterification, which involves the reaction of tridecyl alcohol with neopentanoic acid, typically using a strong acid catalyst. cir-safety.orgnrochemistry.com While effective, this method presents challenges related to catalyst removal, waste generation, and energy consumption. nrochemistry.comessentialchemicalindustry.org Modern research is actively exploring greener alternatives to address these issues.

A significant focus of sustainable synthesis is the replacement of corrosive and difficult-to-recover homogeneous catalysts, such as sulfuric acid, with environmentally benign alternatives. scispace.com

Enzymatic Catalysis: Lipases have emerged as highly effective biocatalysts for esterification reactions. nih.govnih.gov These enzymes operate under mild conditions, exhibit high selectivity, and reduce the formation of byproducts. mdpi.comresearchgate.net For instance, lipase (B570770) from Candida antarctica (Novozym® 435) has been successfully used in the synthesis of various esters, sometimes in solvent-free systems. mdpi.com Pilot-scale trials for the synthesis of Tridecyl Stearate, a structurally similar ester, have reported conversion rates of 85–90% using enzymatic catalysis under solvent-free conditions. This suggests a strong potential for the application of lipases in the greener production of this compound.

Heterogeneous Solid Acid Catalysts: Another promising avenue is the use of solid acid catalysts, such as sulfated zirconia or mesoporous silica-supported acids. These catalysts are non-corrosive, easily separable from the reaction mixture, and can be recycled and reused, which significantly reduces waste and simplifies purification processes. silicycle.com

Interactive Table: Comparison of Catalysts in Ester Synthesis
Catalyst TypeOperating ConditionsAdvantagesDisadvantagesRecyclability
Homogeneous Acid (e.g., H₂SO₄) High Temperature (150-200°C)High reaction ratesCorrosive, difficult to separate, generates wasteNo
Enzymatic (e.g., Lipase) Mild Temperature (e.g., Room Temp to 60°C)High selectivity, mild conditions, low wasteHigher cost, potential for deactivationYes (immobilized)
Heterogeneous Solid Acid Moderate to High TemperatureEasily separable, reusable, non-corrosiveCan have lower activity than homogeneous catalystsYes

Eliminating organic solvents is a key goal of green chemistry, as they are often volatile, toxic, and contribute significantly to process waste. silicycle.comrsc.org Research has demonstrated the feasibility of solvent-free esterification. scispace.comrsc.org Methods include using one of the reactants in excess to act as the solvent or employing enzymatic catalysts that function efficiently without a solvent medium. mdpi.com

Another advanced approach involves using supercritical carbon dioxide (SC-CO₂) as a reaction medium. SC-CO₂ is non-toxic, non-flammable, and can be easily removed from the product by simple depressurization, making it a green alternative to traditional solvents like hexane (B92381) or toluene. mdpi.com Studies on the esterification of oleic acid have shown significantly higher yields in SC-CO₂ compared to solvent-free or hexane-based systems. mdpi.com

The sustainability of this compound is also dependent on the origin of its precursors: tridecyl alcohol and neopentanoic acid. cir-safety.org

Tridecyl Alcohol: There is a growing market trend toward using tridecyl alcohol derived from renewable, bio-based sources such as plant oils. dataintelo.comimarcgroup.com This shift is driven by consumer demand for sustainable ingredients and regulatory pressures to adopt greener practices. dataintelo.com

Neopentanoic Acid: Currently, neopentanoic acid is primarily produced from petrochemical feedstocks. uu.nlwiley.com However, research is underway to develop strategies for synthesizing neo acids from biomass-derived monomers, which could pave the way for a fully renewable this compound in the future. researchgate.netdataintelo.com

Atom Economy and Process Intensification in Ester Production

The principle of atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. essentialchemicalindustry.org The Fischer esterification reaction itself is inherently atom-economical, as its only theoretical byproduct is water. nrochemistry.comyoutube.com

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In ester production, this can be achieved through several methods:

Microwave and Ultrasound Assistance: The application of microwave or ultrasonic irradiation can dramatically reduce reaction times and energy consumption. nih.govui.ac.idspringerprofessional.de These technologies can enhance reaction rates and improve the efficiency of both chemical and enzymatic catalysis. researchgate.net

Continuous-Flow Reactors: Shifting from traditional batch reactors to continuous-flow systems can improve efficiency, yield, and safety while reducing waste. rsc.org Continuous removal of the water byproduct (e.g., through reactive distillation or pervaporation membranes) can shift the reaction equilibrium towards the product, leading to higher conversion rates. epa.govorganic-chemistry.org

Interactive Table: Process Intensification Techniques for Ester Synthesis
TechniquePrincipleKey Benefits
Microwave Irradiation Uses microwave energy to directly and rapidly heat reactants.Reduced reaction time, lower energy consumption, potentially higher yields. ui.ac.idresearchgate.net
Ultrasonic Cavitation Uses sound waves to create and collapse microscopic bubbles, generating localized high temperature and pressure.Enhanced mixing, increased reaction rates, reduced need for catalyst. springerprofessional.de
Continuous-Flow Reaction Reactants are continuously fed into a reactor, and the product is continuously removed.Improved process control, higher throughput, better heat management, increased safety. rsc.org
Reactive Distillation Combines chemical reaction and product separation in a single unit.Shifts equilibrium to favor product formation, increases conversion, saves energy. organic-chemistry.org

Waste Minimization and Resource Efficiency

A holistic approach to green chemistry involves minimizing waste and maximizing resource efficiency throughout the product lifecycle. essentialchemicalindustry.org For this compound production, this entails:

Catalyst Recycling: The use of immobilized enzymes or solid heterogeneous catalysts allows for their recovery and reuse over multiple reaction cycles, reducing both cost and waste. rsc.org

Solvent Management: Implementing solvent-free reactions or using recyclable green solvents like supercritical CO₂ drastically cuts down on solvent waste, which is a major contributor to the environmental impact of chemical processes. silicycle.commdpi.com

Byproduct Valorization: This principle involves finding valuable uses for byproducts. In esterification, the primary byproduct is water. However, in broader chemical manufacturing, finding applications for waste streams, such as using spent coffee grounds to produce fatty acid esters (biodiesel analogues), exemplifies this principle and contributes to a circular economy. whiterose.ac.uk

Energy Efficiency: Optimizing reaction conditions and employing process intensification techniques like microwave heating can significantly reduce the energy footprint of the synthesis process. essentialchemicalindustry.org

By integrating these green chemistry principles, the research and industrial production of this compound can move towards more sustainable pathways that are safer, more efficient, and have a lower environmental impact.

Industrial Applications of Esters and Potential Non Cosmetic Relevance for Tridecyl Neopentanoate

Research on Lubricant and Friction Modifier Formulations

Synthetic esters are a significant category of lubricants known for their excellent thermal stability, resistance to oxidation, and good compatibility with elastomers. mascherpa.it Specifically, neopentyl polyol esters, which include compounds like tridecyl neopentanoate, are noted for their high performance as lubricants due to their high thermo-oxidative stability, high flash point, and low volatility. acs.org These esters are synthesized from the reaction of an organic acid and an alcoholic base, and their structure lacks a labile hydrogen, which contributes to their superior thermal stability compared to other ester types. dtic.milmascherpa.it

The robust nature of neopentyl polyol esters makes them a preferred choice for high-temperature applications. zslubes.com They are utilized in the formulation of various industrial and automotive lubricants, including those for compressors, turbines, chains, bearings, and gears. lanxess.commascherpa.itdupont.com Research has shown their efficacy in jet engine lubricants and heavy-duty vehicle gear oils due to their ability to handle extreme pressure and high temperatures. dtic.milgoogle.com For instance, certain neopentyl polyol ester formulations exhibit a high sintering load of up to 7840N, making them suitable for heavy-duty industrial gear oils. google.com

While much of the detailed research focuses on the broader category, related esters are specifically cited for their lubricant functions. ashland.com For example, some esters are used as lubricants for friction and in the paper industry. cir-safety.org Gel compositions containing esters, including this compound, are noted for their suitability as lubricants and suspending agents in various industrial applications. google.com Furthermore, esters like C12-15 Alkyl Lactate are identified as lubricants and plasticizers for polymer resins, highlighting the functional overlap of these compounds. phoenix-chem.com

Table 1: Properties and Applications of Neopentyl Polyol Esters in Lubrication

PropertyBenefit in LubricationExample Industrial Application
High Thermal & Oxidative StabilityLong-lasting, clean, varnish-free performance at high temperatures. acs.orgzslubes.comJet engine oils, high-temperature chain oils. dtic.milbaoranchemical.com
High Flash Point & Low VolatilityIncreased safety and reduced oil loss at high temperatures. acs.orgSynthetic air compressor oils. baoranchemical.com
Inherent Polarity & LubricityGood additive solubility, seal compatibility, and friction reduction. lanxess.comAutomotive gear oils, hydraulic fluids. lanxess.comgoogle.com
BiodegradabilityFormulation of environmentally-acceptable lubricants (EALs). dupont.comemeryoleo.comMarine applications, metalworking fluids. lanxess.comemeryoleo.com

Investigation as a Component in Polymer and Resin Systems

The unique properties of esters also lend themselves to applications within polymer and resin chemistry. Certain esters are known to function as plasticizers, which are additives used to increase the plasticity or fluidity of a material. For example, isooctyl tallate is reported to function as a plasticizer in rubber articles. cir-safety.org Similarly, other multifunctional esters are described as effective solvents and plasticizers for polymers, resins, and waxes. alzointernational.com

Research into related neopentyl glycol esters, such as Neopentyl Glycol Diheptanoate, shows their use as low-viscosity solubilizers and plasticizers for polymers and resins. alzointernational.com Another ester, C12-15 Alkyl Lactate, is specifically noted to act as a plasticizer for polymer resins in aerosol hair spray formulations, reducing tackiness. phoenix-chem.com

This compound has been identified as a component in more complex formulations like silsesquioxane resin waxes. google.com These resin waxes are designed to improve durability and substantivity in various applications. google.com The inclusion of this compound in such systems points to its compatibility and potential role in modifying the properties of polymer and resin-based products. google.com Additionally, the use of polymers like methylcellulose (B11928114) and carboxymethylcellulose as binders and rheology modifiers in conjunction with wax and lubricants in industrial processes, such as pencil lead manufacturing, demonstrates the established synergy between polymers and ester-like compounds. ashland.com

Studies in Advanced Materials Science

The role of esters extends into the field of advanced materials, where they can act as critical components in creating materials with specific functionalities. A key application in this area is as a dispersant, a substance added to a medium to promote the separation of fine particles and prevent settling or clumping.

While direct studies on this compound in this context are not widely published, a closely related ester, tetradecyl tetradecanoate, is used as a dispersant in magnetic recording media. ashland.com This suggests that esters with similar branched structures, like this compound, could possess comparable dispersing capabilities for particulates in advanced material systems.

Furthermore, this compound is listed as a potential non-ionic conditioning agent in surface-modifying compositions that involve modified polysaccharides. google.com These modified polysaccharides, which have applications in industrial and household products, are created by introducing specific chemical groups to impart desired surface properties. google.com The inclusion of esters like this compound in these complex formulations indicates a potential role in achieving the desired performance and feel of the final material. google.com this compound is also included in gel compositions that can be used as pharmaceutical carriers, highlighting its potential in advanced delivery systems. google.com

Specialized Solvent Applications in Industrial Processes

The solvent properties of esters are valuable in numerous industrial processes. Their ability to dissolve or disperse other substances makes them effective in cleaning, extraction, and as carriers for other chemicals. Synthetic esters are noted for their solvency level, which provides unique properties for finished lubricants and other formulations. mascherpa.itdupont.com

Specific industrial applications for related esters include use in hard-surface cleaners and as a component in circuit board cleaning formulations. ashland.comashland.com For example, 2-ethylhexyl palmitate is used for circuit board cleaning. ashland.com The ability of some esters to act as a solvent, co-solvent, or diluent is leveraged in cleaners, coating and photoresist strippers, and paint strippers. ashland.com

This compound is described as a solubilizer, particularly for organic sunscreen agents in cosmetic contexts, which demonstrates its inherent capacity to dissolve solid organic compounds. alzointernational.com This fundamental property is transferable to non-cosmetic applications. For instance, gel compositions containing this compound can be used for various industrial purposes, where it may function as a vehicle for carrying other materials, such as pesticides or insecticides. google.com The potential for this compound and similar esters to be used in crude oil wax control further illustrates their utility in demanding industrial solvent and dispersant applications. google.com

Future Research Directions and Unexplored Avenues for Tridecyl Neopentanoate

Development of Novel and Efficient Synthetic Routes

The current synthesis of tridecyl neopentanoate, like many esters, is likely based on traditional esterification methods such as the Fischer-Speier reaction. lookchem.com This process typically involves the reaction of a carboxylic acid (neopentanoic acid) with an alcohol (tridecyl alcohol) in the presence of an acid catalyst. lookchem.com While effective, these methods can present challenges in terms of reaction times, energy consumption, and the use of potentially harsh catalysts. lookchem.com Future research should focus on developing more efficient and sustainable synthetic pathways.

Key Research Objectives:

Exploration of Novel Catalysts: Investigating the use of solid acid catalysts, enzyme catalysis (lipases), and other green chemistry-aligned catalysts could lead to milder reaction conditions, reduced by-product formation, and easier catalyst recovery and reuse. lookchem.comnih.govthegoodscentscompany.comscribd.com The development of bimetallic oxide cluster catalysts, for instance, has shown promise in making ester synthesis more environmentally friendly by utilizing oxygen as the sole oxidant. thegoodscentscompany.comchemicalbook.com

Alternative Feedstocks: While tridecyl alcohol and neopentanoic acid are the conventional starting materials, future studies could explore the synthesis of this compound from alternative, potentially bio-based, feedstocks to enhance its sustainability profile.

Synthesis ParameterTraditional Method (Assumed)Potential Future MethodAnticipated Benefits of Future Method
Catalyst Strong mineral acids (e.g., sulfuric acid)Solid acids, enzymes (lipases), bimetallic oxidesMilder conditions, reusability, reduced waste
Process Batch reactionContinuous flow, reactive distillationImproved efficiency, higher yield, enhanced safety
Feedstocks Petroleum-derived alcohol and acidBio-based precursorsIncreased sustainability, reduced carbon footprint

Advanced Mechanistic Studies of Chemical Transformations

A detailed understanding of the reaction mechanism is fundamental to optimizing the synthesis of this compound and controlling its chemical transformations. While the general mechanism of acid-catalyzed esterification is well-established, specific kinetic and thermodynamic data for the formation of this particular ester are lacking in publicly available literature. nih.govcir-safety.org

Areas for Mechanistic Investigation:

Kinetic Modeling: In-depth kinetic studies of the esterification reaction between tridecyl alcohol and neopentanoic acid with various catalysts would enable the development of accurate reaction rate models. This would be invaluable for reactor design and process optimization. cir-safety.org

Computational Chemistry: The use of computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the reaction pathway, transition state structures, and the role of the catalyst at a molecular level. This can help in the rational design of more efficient catalysts.

Hydrolytic and Thermal Stability: A thorough investigation into the mechanisms of hydrolytic and thermal degradation of this compound is crucial for understanding its stability in various formulations and environmental conditions.

Exploration of Multifunctional Material Applications

The current use of this compound is largely confined to its role as an emollient and binder in cosmetics. However, its physical and chemical properties, such as its branched structure and ester functionality, suggest potential for a broader range of material applications.

Potential Application Areas:

Advanced Lubricants: The ester structure of this compound suggests it could function as a lubricant base oil or additive. Research into its tribological properties, thermal-oxidative stability, and compatibility with other lubricant components could open up new applications in industrial and automotive lubrication.

Polymer and Plastic Additives: Esters are commonly used as plasticizers to improve the flexibility and durability of polymers. Investigating the compatibility and performance of this compound as a plasticizer in various polymer matrices could lead to new formulations with desirable properties.

Functional Fluids: Its properties as a liquid emollient could be leveraged in other functional fluid applications, such as heat transfer fluids or dielectric fluids, pending further investigation into its thermal and electrical properties.

Potential ApplicationKey Properties to InvestigatePotential Benefits
Advanced Lubricants Tribological performance, thermal stability, viscosity indexImproved lubrication, reduced friction and wear
Polymer Additives Plasticizing efficiency, compatibility with polymers, migration resistanceEnhanced flexibility and durability of plastics
Functional Fluids Thermal conductivity, dielectric properties, material compatibilityNew options for heat transfer and electrical insulation

Comprehensive Environmental Impact Assessments and Mitigation Strategies

The environmental fate and impact of cosmetic ingredients are of growing concern. For this compound, some data is available, but a comprehensive understanding is needed to ensure its environmental sustainability.

Key Research Areas:

Biodegradability: A safety data sheet for a product containing this compound indicates that it is "not readily biodegradable," with a biodegradation of 37% over 28 days in an OECD Test Guideline 301B study. lookchem.com Further research is needed to understand the biodegradation pathways and the factors that limit its degradation. The branched nature of the alcohol and acid moieties in esters can influence their biodegradability.

Ecotoxicity: The same safety data sheet indicates that the substance is "very toxic to aquatic life with long lasting effects." lookchem.com Comprehensive ecotoxicological studies on various aquatic and terrestrial organisms are necessary to fully characterize its environmental risk profile.

Life Cycle Assessment (LCA): A cradle-to-grave Life Cycle Assessment would provide a holistic view of the environmental footprint of this compound, from raw material extraction and synthesis to its use and disposal. This would identify hotspots in its lifecycle where environmental impacts can be mitigated.

Mitigation Strategies: Based on the findings from biodegradability, ecotoxicity, and LCA studies, research can be directed towards developing strategies to mitigate any adverse environmental impacts. This could include the development of more biodegradable alternatives or the implementation of improved waste treatment processes.

Environmental AspectCurrent Knowledge (from SDS) lookchem.comFuture Research Needs
Biodegradability Not readily biodegradable (37% in 28 days)Elucidation of degradation pathways, identification of persistent metabolites
Ecotoxicity Very toxic to aquatic life with long-lasting effectsDetailed studies on a wider range of organisms, chronic toxicity testing
Life Cycle Impact No comprehensive LCA data availableFull cradle-to-grave Life Cycle Assessment

Integration with Emerging Technologies in Chemical Engineering

The production and application of specialty chemicals like this compound can benefit significantly from advancements in chemical engineering.

Future Integration Opportunities:

Microencapsulation: Encapsulating this compound within microcapsules could enable its controlled release in various formulations, enhancing its performance and longevity in applications such as cosmetics and potentially in functional textiles or coatings.

Smart Materials: The development of "smart" materials that respond to external stimuli is a rapidly growing field. Research could explore the incorporation of this compound into responsive polymer networks or emulsions, where its release or a change in its physical state could be triggered by factors like temperature, pH, or light.

Advanced Formulation Science: The use of high-throughput formulation and screening technologies could accelerate the discovery of new applications for this compound in a wide range of products, from personal care to industrial materials.

Q & A

Q. What are the standard analytical methods for characterizing the purity and structural integrity of Tridecyl neopentanoate?

  • Methodological Answer: this compound (C₁₈H₃₆O₂, MW 284.48 g/mol) should be characterized using a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar stationary phase can assess purity by quantifying impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the ester structure, particularly the neopentyl (2,2-dimethylpropanoyl) and tridecyl moieties . Fourier-transform infrared spectroscopy (FTIR) can validate functional groups like the ester carbonyl (C=O stretch at ~1740 cm⁻¹). Differential scanning calorimetry (DSC) may further characterize thermal stability .

Q. How is this compound synthesized, and what are the critical reaction parameters?

  • Methodological Answer: The esterification of neopentanoic acid (2,2-dimethylpropanoic acid) with tridecyl alcohol is a typical route. Key parameters include:
  • Catalyst selection: Acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) are commonly used, but enzymatic catalysts (lipases) offer greener alternatives with higher specificity .
  • Reaction temperature: Optimal ranges between 80–120°C to balance reaction rate and minimize side reactions like dehydration .
  • Molar ratio: A 1:1.2 ratio of acid to alcohol improves ester yield via Le Chatelier’s principle, with excess alcohol facilitating equilibrium shift .
    Post-synthesis, purification via vacuum distillation or column chromatography removes unreacted substrates .

Q. What physicochemical properties of this compound are critical for formulation studies?

  • Methodological Answer: Key properties include:
  • Hydrophobicity: LogP values (estimated ~8–9) influence its emollient behavior in lipid-rich matrices .
  • Viscosity: Measured using rotational viscometers under controlled shear rates, critical for texture in cosmetic formulations .
  • Stability: Hydrolytic stability under varying pH (tested via accelerated aging at 40°C/75% RH) ensures compatibility with aqueous systems .
  • Solubility: Miscibility with oils (e.g., squalane, dimethicone) assessed via phase diagrams to optimize emulsion formulations .

Advanced Research Questions

Q. How can experimental designs be optimized to evaluate the emollient efficacy of this compound in cosmetic matrices?

  • Methodological Answer: Utilize factorial designs to test interactions between this compound and co-emollients (e.g., caprylic/capric triglycerides). Key steps:
  • In vitro assays: Measure occlusivity using Franz diffusion cells with ex vivo skin models to quantify transepidermal water loss (TEWL) reduction .
  • Sensory analysis: Employ panel testing (e.g., spreadability, greasiness) with Likert scales to correlate physicochemical properties with user perception .
  • Microscopy: Cryo-SEM or confocal microscopy visualizes lipid film formation on synthetic membranes .
    Statistical tools (ANOVA, response surface methodology) identify optimal concentrations .

Q. What methodologies are recommended for assessing the long-term stability of this compound under variable storage conditions?

  • Methodological Answer: Conduct accelerated stability studies per ICH guidelines:
  • Forced degradation: Expose to UV light (ICH Q1B), elevated temperatures (40–60°C), and humidity (75% RH) to identify degradation pathways (e.g., hydrolysis, oxidation) .
  • Analytical tracking: Monitor peroxide value (for oxidation) and acid value (for hydrolysis) via titration. GC/MS identifies degradation byproducts like neopentanoic acid .
  • Kinetic modeling: Use Arrhenius plots to extrapolate shelf life under ambient conditions .

Q. How do structural modifications of this compound influence its interaction with lipid components in emulsions?

  • Methodological Answer: Compare analogs (e.g., varying alkyl chain lengths or branching) using:
  • Langmuir trough experiments: Measure interfacial tension to assess lipid monolayer interactions .
  • DSC and X-ray diffraction: Evaluate phase behavior (e.g., lamellar vs. hexagonal packing) in mixed lipid systems .
  • Molecular dynamics simulations: Model hydrogen bonding and van der Waals interactions between this compound and ceramides/cholesterol .
    Findings can guide molecular engineering for enhanced skin barrier repair .

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